molecular formula C21H30O2 B1630366 大麻二酚 CAS No. 3556-78-3

大麻二酚

货号 B1630366
CAS 编号: 3556-78-3
分子量: 314.5 g/mol
InChI 键: QHMBSVQNZZTUGM-ZWKOTPCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cannabidiol (CBD) is a phytocannabinoid discovered in 1940 . It is one of 113 identified cannabinoids in cannabis plants, along with tetrahydrocannabinol (THC), and accounts for up to 40% of the plant’s extract . CBD is non-psychoactive, unlike THC, meaning it does not cause a "high" . It is found in certain strains of hemp and in all cannabis plant strains .


Synthesis Analysis

The discovery and development of CBD synthesis methods originated from the successful extraction of cannabinoids for fermentation in beer yeast . To understand the design and enhancement contributions to CBD and its key intermediate synthesis, a detailed analysis of the history behind cannabinoid compounds and their optimization is provided .


Molecular Structure Analysis

CBD and THC share the exact same molecular formula, C21H30O2, containing twenty-one atoms of carbon, thirty of hydrogen and two of oxygen. Their molecular mass is practically identical with THC and CBD having masses of 314.469 g/mol and 314.464 g/mol, respectively .


Physical And Chemical Properties Analysis

CBD is a crystalline, nonintoxicating cannabinoid C21H30O2 found in cannabis and hemp that is sometimes used medicinally . After THC, cannabidiol is the second most prevalent cannabinoid in cannabis .

科学研究应用

治疗应用和益处

大麻中的关键化合物大麻二酚(CBD)以其广泛的治疗效果而闻名。它不会产生与作为精神活性药物使用的大麻相关的典型心理效应,因为它对内源大麻素受体CB1和CB2的亲和力较低。CBD在精神分裂症、焦虑、癫痫和帕金森病、阿尔茨海默病等运动障碍等疾病中展现出各种治疗作用。它还表现出抗炎、抗氧化、抗抽搐、抗焦虑、神经保护、抗精神病、止吐、镇痛和抗生素活性(Gloria et al., 2020)

先进的药物输送系统

CBD的高脂溶性、代谢和不稳定性可能影响其生物利用度和临床应用。已经评估了先进的药物输送系统(ADDSs)以改善其溶解特性、保护其免受代谢作用并产生特定部位的释放。这些系统可以提高生物利用度,并使CBD的给药在临床上更有效,特别是对于神经系统疾病(Ramalho et al., 2021)

在牙科中的应用

CBD在牙科中的应用已经得到探索,用于牙周疗法、骨再生辅助以及口腔治疗的一般用途。研究表明CBD在牙科应用中具有有希望的生物学特性,专利显示了对口腔护理组合物的兴趣(David et al., 2020)

神经精神疾病的应用

CBD显示出抗焦虑、抗精神病和神经保护性质。它已在癫痫、物质滥用、抑郁症、躁郁症和睡眠障碍等健康状况的背景下进行了研究。这表明CBD对于患有各种临床状况的患者是一种有用且有前途的分子(Crippa et al., 2018)

癌症治疗潜力

CBD作为一种抗炎和抗癌药物具有潜在的医学应用。目前的文献支持将这种植物大麻素作为新治疗剂的起始物质,突显了其广泛的药理活性(Deiana, 2017)

抗焦虑效果

来自临床前和人类研究的证据支持CBD的抗焦虑作用。它适用于广泛性焦虑障碍、惊恐障碍、社交焦虑障碍、强迫症和创伤后应激障碍,主要在急性剂量下(Blessing et al., 2015)

癫痫治疗的疗效

CBD已显示出作为抗癫痫、抗精神病、神经保护、抗抑郁和抗焦虑药物的疗效,特别是对于难治性癫痫。其神经保护活性与其抗炎和抗氧化特性相关联,使其成为传统抗癫痫药物的有希望的辅助剂(Silvestro et al., 2019)

安全和危害

CBD can cause liver injury and can affect how other drugs you are taking work, potentially causing serious side effects. Use of CBD with alcohol or other drugs that slow brain activity, such as those used to treat anxiety, panic, stress, or sleep disorders, increases the risk of sedation and drowsiness, which can lead to injuries .

未来方向

The field of Cannabis sativa L. research for medical purposes has been rapidly advancing in recent decades and a growing body of evidence suggests that phytocannabinoids are beneficial for a range of conditions . Promising evidence for pain treatments and for other important pathologies are also reviewed as likely future directions for cannabinoids formulations .

属性

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBSVQNZZTUGM-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871959, DTXSID301038839
Record name Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action of CBD and THC is not currently fully understood. However, it is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain. The endocannabinoid system regulates many physiological responses of the body including pain, memory, appetite, and mood. More specifically, CB1 receptors can be found within the pain pathways of the brain and spinal cord where they may affect CBD-induced analgesia and anxiolysis, and CB2 receptors have an effect on immune cells, where they may affect CBD-induced anti-inflammatory processes. CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation of a receptor is achieved through the modulation of the activity of a receptor on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects.
Record name Cannabidiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cannabidiol

CAS RN

13956-29-1, 3556-78-3
Record name Cannabidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13956-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidiol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabidiol
Reactant of Route 2
Cannabidiol
Reactant of Route 3
Cannabidiol
Reactant of Route 4
Cannabidiol
Reactant of Route 5
Cannabidiol
Reactant of Route 6
Cannabidiol

Citations

For This Compound
84,800
Citations
S Pisanti, AM Malfitano, E Ciaglia, A Lamberti… - Pharmacology & …, 2017 - Elsevier
Over the past years, several lines of evidence support a therapeutic potential of Cannabis derivatives and in particular phytocannabinoids. Δ 9 -THC and cannabidiol (CBD) are the most …
Number of citations: 593 www.sciencedirect.com
R Mechoulam, M Peters… - Chemistry & …, 2007 - Wiley Online Library
The aim of this review is to present some of the recent publications on cannabidiol (CBD; 2), a major non‐psychoactive constituent of Cannabis, and to give a general overview. Special …
Number of citations: 660 onlinelibrary.wiley.com
R Mechoulam, LA Parker… - The Journal of Clinical …, 2002 - Wiley Online Library
Over the past few years, considerable attention has focused on cannabidiol (CBD), a major nonpsychotropic constituent of cannabis. The authors present a review on the chemistry of …
Number of citations: 627 accp1.onlinelibrary.wiley.com
MA Huestis, R Solimini, S Pichini… - Current …, 2019 - ingentaconnect.com
Background: Currently, there is a great interest in the potential medical use of cannabidiol (CBD), a non-intoxicating cannabinoid. Productive pharmacological research on CBD …
Number of citations: 333 www.ingentaconnect.com
MAT Blaskovich, AM Kavanagh, AG Elliott… - Communications …, 2021 - nature.com
… evaluation of the antimicrobial activity of cannabidiol, the main non-… Our results demonstrate that cannabidiol has excellent … to membrane disruption as cannabidiol’s primary mechanism…
Number of citations: 120 www.nature.com
AW Zuardi, RA Cosme, FG Graeff… - Journal of …, 1993 - journals.sagepub.com
The effects of ipsapirone and cannabidiol (CBD) on healthy volunteers submitted to a simulated public speaking (SPS) test were compared with those of the anxiolytic benzodiazepine …
Number of citations: 423 journals.sagepub.com
PG Jones, L Falvello, O Kennard… - … Section B: Structural …, 1977 - scripts.iucr.org
… Cannabidiol crystallized from pentane as well shaped colourless crystals. Intensities were determined on an automated Syntex P2~ four-circle diffractometer with Cu Kn radiation and a …
Number of citations: 63 scripts.iucr.org
J Corroon, JA Phillips - Cannabis and cannabinoid research, 2018 - liebertpub.com
Introduction: Preclinical and clinical studies suggest that cannabidiol (CBD) found in Cannabis spp. has broad therapeutic value. CBD products can currently be purchased online, over …
Number of citations: 265 www.liebertpub.com
S Zhornitsky, S Potvin - Pharmaceuticals, 2012 - mdpi.com
Cannabidiol (CBD), a major phytocannabinoid constituent of cannabis, is attracting growing attention in medicine for its anxiolytic, antipsychotic, antiemetic and anti-inflammatory …
Number of citations: 296 www.mdpi.com
R Mechoulam, L Hanuš - Chemistry and physics of lipids, 2002 - Elsevier
Over the last few years considerable attention has focused on cannabidiol (CBD), a major non-psychotropic constituent of Cannabis. In Part I of this review we present a condensed …
Number of citations: 333 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。